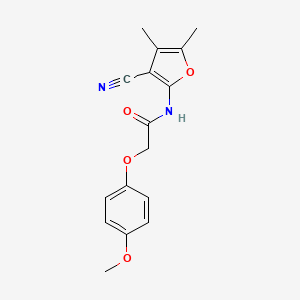![molecular formula C16H23N5O3S B10867405 1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}-2,4-dimethylpiperidine](/img/structure/B10867405.png)
1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}-2,4-dimethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[2-ETHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}-2,4-DIMETHYLPIPERIDINE is a complex organic compound featuring a piperidine ring substituted with ethoxy, tetraazolyl, and sulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-ETHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}-2,4-DIMETHYLPIPERIDINE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Tetraazolyl Group: This step involves the reaction of a suitable precursor with sodium azide under acidic conditions to form the tetraazolyl moiety.
Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride in the presence of a base such as pyridine.
Piperidine Ring Formation: The final step involves the cyclization of the intermediate compounds to form the piperidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{[2-ETHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}-2,4-DIMETHYLPIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the ethoxy and sulfonyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ethyl halides for ethoxylation, sulfonyl chlorides for sulfonylation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.
Wissenschaftliche Forschungsanwendungen
1-{[2-ETHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}-2,4-DIMETHYLPIPERIDINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-{[2-ETHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}-2,4-DIMETHYLPIPERIDINE involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions.
Vergleich Mit ähnlichen Verbindungen
- 1-{[2-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}-2,4-DIMETHYLPIPERIDINE
- 1-{[2-ETHOXY-5-(1H-1,2,3,4-TRIAZOL-1-YL)PHENYL]SULFONYL}-2,4-DIMETHYLPIPERIDINE
Comparison: Compared to similar compounds, 1-{[2-ETHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}-2,4-DIMETHYLPIPERIDINE is unique due to the presence of the tetraazolyl group, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C16H23N5O3S |
|---|---|
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
1-[2-ethoxy-5-(tetrazol-1-yl)phenyl]sulfonyl-2,4-dimethylpiperidine |
InChI |
InChI=1S/C16H23N5O3S/c1-4-24-15-6-5-14(20-11-17-18-19-20)10-16(15)25(22,23)21-8-7-12(2)9-13(21)3/h5-6,10-13H,4,7-9H2,1-3H3 |
InChI-Schlüssel |
PRLBPZZRXKAQHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)N2C=NN=N2)S(=O)(=O)N3CCC(CC3C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10867322.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10867329.png)
![2-{1-[7-(furan-2-ylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-2-methylpropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10867335.png)
![(4Z)-2-(4-fluorophenyl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10867344.png)
![methyl [(4Z)-4-{1-[(3-ethoxypropyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10867353.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(2,5-dimethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10867357.png)

![2-(2-methoxyphenoxy)-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10867362.png)
![Methyl 5-chloro-3-[(thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B10867365.png)

![2-[2-(morpholin-4-yl)-2-oxoethyl]thieno[2,3-d][1,2]thiazol-3(2H)-one 1,1-dioxide](/img/structure/B10867378.png)
![N-(4-methylpyrimidin-2-yl)-4-[(phenylcarbamoyl)amino]benzenesulfonamide](/img/structure/B10867388.png)
![1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[4-[[[3-(methoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino]thioxomethyl]-3-methyl-1-piperazinyl]-4-oxo-3-quinolinecarboxylic acid](/img/structure/B10867390.png)

